MM11253

Description

Significance of Retinoid Signaling in Biological Systems

Retinoids, the active metabolites of vitamin A, are crucial for numerous essential biological processes throughout the lifespan of vertebrates. These include critical stages of embryonic morphogenesis and organogenesis, the regulation of cell differentiation and apoptosis, and the maintenance of tissue homeostasis ebi.ac.ukbiologists.comresearchgate.net. Retinoid signaling pathways are involved in controlling the expression of a large number of target genes, influencing processes such as cell regulation, proliferation, repair, and maintenance frontiersin.org. The disruption of normal retinoid signaling can lead to severe developmental abnormalities and has been implicated in various disease states, including cancer and neurological disorders ebi.ac.ukresearchgate.netnews-medical.net.

Overview of Retinoic Acid Receptors (RARs) and Isoforms

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) news-medical.netfrontiersin.org. There are three distinct subtypes of RARs, encoded by separate genes: RAR alpha (RARα), RAR beta (RARβ), and RAR gamma (RARγ) ebi.ac.ukfrontiersin.orgwikipedia.org. Similarly, there are three subtypes of RXRs: RXR alpha (RXRα), RXR beta (RXRβ), and RXR gamma (RXRγ) frontiersin.org.

RARs typically function as heterodimers with RXRs, binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes ebi.ac.ukfrontiersin.orgbioscientifica.com. In the absence of a ligand, the RAR-RXR heterodimer often recruits corepressor proteins, leading to transcriptional repression. Upon ligand binding, corepressors dissociate, and coactivator complexes are recruited, promoting gene transcription ebi.ac.uk.

Adding to the complexity, multiple isoforms exist for each RAR subtype, differing primarily in their N-terminal regions wikipedia.orgbioscientifica.com. These isoforms can exhibit restricted expression patterns and may perform specific functions, contributing to the diverse and context-dependent actions of retinoids bioscientifica.comingentaconnect.com. For instance, multiple isoforms have been identified for human RARα, RARβ, and RARγ wikipedia.org.

Identification and Classification of MM 11253 as a Retinoic Acid Receptor Gamma (RARγ) Modulator

MM 11253 is classified as a selective modulator of Retinoic Acid Receptor gamma (RARγ). Specifically, it is reported to act as a selective RARγ antagonist rndsystems.commedchemexpress.comcaymanchem.comscbt.comnih.govprobes-drugs.org. This classification is based on research demonstrating its ability to interfere with retinoic acid-mediated signaling pathways, particularly those involving RARγ scbt.com.

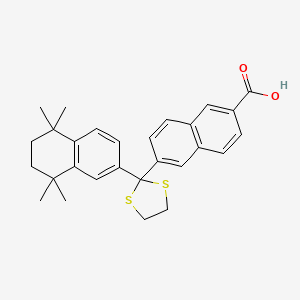

Studies have shown that MM 11253 can block the growth inhibitory effects induced by RARγ-selective agonists in certain cell lines, such as squamous cell carcinoma (SCC-25) cells rndsystems.commedchemexpress.comnih.govresearchgate.net. This antagonistic activity highlights its utility as a research tool to investigate the specific downstream effects mediated through RARγ activation scbt.com. MM 11253 is described as a potent and selective RARγ antagonist with an IC50 of 44 nM, exhibiting lower inhibitory effects on RARα, RARβ, and RXRα medchemexpress.com. Its chemical name is 6-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1,3-dithiolan-2-yl]-2-naphthalenecarboxylic acid, and it has a molecular weight of 462.67 rndsystems.comcaymanchem.comscbt.com.

Detailed research findings have utilized MM 11253 to explore the role of RARγ in various biological contexts. For example, it has been used in studies investigating endochondral bone formation and the proliferation of pancreatic cancer cells rndsystems.com. Its application in research has provided insights into how modulating RARγ function can impact cellular processes and potentially influence disease progression scbt.comresearchgate.net.

While some sources broadly refer to MM 11253 as a pan-RAR antagonist news-medical.net, the majority of available information specifically identifies it as a selective RARγ antagonist rndsystems.commedchemexpress.comcaymanchem.comscbt.comnih.govprobes-drugs.org, emphasizing its preferential activity towards this particular receptor subtype.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O2S2/c1-26(2)11-12-27(3,4)24-17-22(9-10-23(24)26)28(31-13-14-32-28)21-8-7-18-15-20(25(29)30)6-5-19(18)16-21/h5-10,15-17H,11-14H2,1-4H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVGXUNWCVEIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C3(SCCS3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439131 | |

| Record name | MM 11253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345952-44-5 | |

| Record name | MM 11253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Mechanism of Action of Mm 11253

Selective Antagonism of Retinoic Acid Receptor Gamma (RARγ)

MM 11253 functions as a selective antagonist of RARγ. tocris.commedchemexpress.comcaymanchem.com This selective antagonism means that MM 11253 binds to RARγ and inhibits its activity, thereby blocking the effects typically mediated by RARγ agonists, such as retinoic acid. tocris.commedchemexpress.com Studies have shown that MM 11253 can block the growth inhibitory effects of RARγ-selective agonists in certain cell lines, such as squamous cell carcinoma (SCC)-25 cells. tocris.commedchemexpress.comnih.gov

Specificity Profile Across RAR Subtypes (RARα, RARβ, RXRα)

MM 11253 demonstrates selectivity for RARγ over other retinoic acid receptor subtypes, including RARα and RARβ, as well as Retinoid X Receptor alpha (RXRα). medchemexpress.com This lower inhibition of RARα, RARβ, and RXRα highlights its specific targeting of RARγ. medchemexpress.com While some sources indicate MM 11253 as a selective RARγ antagonist, another mentions it as a pan-RAR antagonist, suggesting it might have inhibitory effects on other RAR subtypes as well, which could indirectly influence RXRβ2. scbt.com Retinoic acid receptors (RARs), including RARα, RARβ, and RARγ, function as heterodimers with retinoid X receptors (RXRs), such as RXRα, RXRβ, and RXRγ, to regulate gene expression. news-medical.nettocris.comgenecards.orgmedchemexpress.com

Here is a table summarizing the specificity profile based on available data:

| Receptor Subtype | MM 11253 Activity | Notes |

| RARγ | Antagonist | Potent and selective medchemexpress.com |

| RARα | Lower inhibition | Compared to RARγ medchemexpress.com |

| RARβ | Lower inhibition | Compared to RARγ medchemexpress.com |

| RXRα | Lower inhibition | Compared to RARγ medchemexpress.com |

| RXRβ2 | Indirect effect possible | Due to potential pan-RAR activity scbt.com |

Competitive Binding Mechanisms

While the precise competitive binding mechanism is not explicitly detailed in all sources, the nature of MM 11253 as an antagonist implies that it competes with endogenous ligands, such as all-trans retinoic acid (ATRA), for binding to the ligand-binding domain of RARγ. By occupying the ligand-binding pocket, MM 11253 prevents the binding of agonists and thus inhibits the downstream signaling events that would normally be triggered by agonist binding. Nuclear receptors, including RARs, have a ligand-binding domain (LBD) where ligands bind, and this binding can influence the receptor's interaction with coregulatory proteins. oatext.comacs.org Antagonists can bind to the LBD and induce a conformation that favors the binding of corepressors or prevents the binding of coactivators. wikipedia.org

Downstream Cellular and Molecular Pathways Modulated by MM 11253

As an RARγ antagonist, MM 11253 modulates cellular and molecular pathways that are regulated by RARγ-mediated signaling.

Interference with Retinoic Acid-Mediated Signaling

MM 11253 interferes with retinoic acid-mediated signaling by blocking the activity of RARγ. scbt.compnas.org Retinoic acid signaling, mediated by RARs, plays crucial roles in various biological processes, including development, differentiation, and homeostasis. medchemexpress.commdpi.com By antagonizing RARγ, MM 11253 disrupts the normal flow of information through this signaling pathway. This interference can impact processes that are dependent on proper RARγ function, such as cell growth and differentiation. tocris.commedchemexpress.comscbt.com For example, MM 11253 has been shown to block the growth inhibitory ability of RARγ-selective agonists in certain cancer cells. tocris.commedchemexpress.comnih.gov

Impact on Gene Expression Regulation

Retinoic acid receptors, as nuclear receptors, function as transcription factors that regulate gene expression upon binding to their ligands and forming heterodimers with RXRs. news-medical.nettocris.commedchemexpress.comoatext.com They bind to specific DNA sequences called retinoid response elements (RAREs) in the promoter regions of target genes. tocris.commedchemexpress.com MM 11253, by antagonizing RARγ, impacts gene expression regulation that is controlled by RARγ. tocris.comontosight.ai Antagonist binding to nuclear receptors can lead to the recruitment of corepressor proteins, which can modify chromatin structure and decrease gene transcription. wikipedia.orgnih.gov Conversely, it can prevent the recruitment of coactivators that promote transcription. wikipedia.org Therefore, MM 11253's action as an RARγ antagonist likely alters the expression of genes that are positively regulated by RARγ activation, leading to a change in the cellular processes controlled by these genes. tocris.comontosight.ai

Interactions with Co-regulatory Proteins (if relevant to its antagonist function)

The transcriptional activity of nuclear receptors, including RARs, is modulated by interactions with coregulatory proteins, which can be either coactivators or corepressors. oatext.comwikipedia.orgnih.gov These coregulators interact with transcription factors to activate or repress gene transcription. wikipedia.org Corepressors, such as N-CoR and SMRT, can bind to unliganded or antagonist-bound nuclear receptors and repress gene activity, often by recruiting histone deacetylase (HDAC) enzymes. tocris.comwikipedia.orgnih.gov While specific interactions of MM 11253 with coregulatory proteins are not extensively detailed in the provided snippets, its function as an RARγ antagonist suggests that its mechanism of action likely involves influencing the recruitment of coregulatory complexes to RARγ. tocris.comtocris.comresearchgate.net Antagonist binding to the ligand-binding domain of nuclear receptors can stabilize a conformation that favors the binding of corepressors and/or prevents the binding of coactivators, thereby repressing target gene expression. wikipedia.org

Compound Names and PubChem CIDs

Preclinical Investigations and Biological Activities of Mm 11253

Effects on Cell Proliferation and Growth Inhibition

Investigations have shown that MM 11253 can modulate the growth of certain cancer cell types, often by interfering with the signaling pathways mediated by RARγ.

MM 11253 has been shown to block the growth inhibitory ability of RARγ-selective agonists in squamous cell carcinoma (SCC) cells, specifically in SCC-25 cells. bio-techne.com This suggests that in these cells, RARγ signaling mediated by agonists can lead to growth inhibition, and MM 11253 counteracts this effect. Research indicates that modulating RAR function, including through the use of RARγ-selective antagonists like MM 11253, significantly alters the growth inhibitory response of oral SCC cells to retinoids. researchgate.net

Studies have indicated that nuclear receptor modulators, which include compounds affecting RARs, can inhibit osteosarcoma cell proliferation and tumor growth. While the direct and sole impact of MM 11253 on osteosarcoma cell proliferation requires further specific detailing, its classification as a nuclear receptor modulator and its effects in other cancer types suggest a potential role in influencing osteosarcoma cell growth.

MM 11253 has been reported to suppress the proliferation of pancreatic cancer cells. This effect is linked to its ability to block retinoic acid signaling via RARγ.

The suppression of pancreatic cancer cell proliferation by MM 11253 is associated with the arrest of the cell cycle progression at the G1-S phase. This indicates a mechanism by which MM 11253 exerts its growth inhibitory effects in this cancer type.

Suppression of Pancreatic Cancer Cell Proliferation

Impact on Differentiation Processes

Beyond its effects on proliferation, MM 11253's influence on differentiation, particularly in bone cells, has been examined.

The influence of MM 11253 on osteoblastogenesis (the formation of osteoblasts, bone-building cells) has been investigated. In studies involving murine calvarial pre-osteoblasts (MC3T3-E1 cells), MM 11253, unlike a selective RARα antagonist (ER-50891), did not significantly antagonize the inhibition of total cell metabolic activity and proliferation induced by all-trans retinoic acid (ATRA). nih.govresearchgate.net This suggests that RARγ antagonism by MM 11253 may not play a significant role in rescuing ATRA-inhibited osteoblastogenesis in this specific context.

Regarding osteoclastogenesis (the formation of osteoclasts, bone-resorbing cells), RARγ has been suggested to be a negative regulator of this process in vivo and in vitro. researchgate.net While the direct effect of MM 11253 as an RARγ antagonist on osteoclastogenesis is not explicitly detailed in the provided snippets, its activity as an RARγ antagonist could potentially influence this process based on the regulatory role of RARγ.

Summary of MM 11253's Effects on Cell Proliferation and Differentiation

| Cell Type | Effect on Proliferation/Growth | Associated Mechanism(s) | Reference(s) |

| Squamous Cell Carcinoma | Blocks growth inhibition by RARγ agonists | Antagonism of RARγ signaling | bio-techne.comresearchgate.net |

| Osteosarcoma | Inhibition | Modulation of nuclear receptors | |

| Pancreatic Cancer | Suppression | Blocking RARγ signaling, G1-S cell cycle arrest | |

| Murine Pre-osteoblasts | No significant antagonism of ATRA-induced inhibition | RARγ antagonism (in this context) | nih.govresearchgate.net |

Data on MM 11253's Effect on Pre-osteoblast Metabolic Activity and DNA Content in the Presence of ATRA

While specific numerical data for MM 11253 alone is not prominently featured in the snippets in a format suitable for a detailed table without further context from the full papers, comparative data exists. In studies examining the antagonism of ATRA's inhibitory effects on pre-osteoblast proliferation and metabolic activity, MM 11253 (at concentrations of 1, 2, and 3 μM) did not show a significant difference in total cell metabolic activity or DNA content compared to the ATRA-alone group, unlike the RARα antagonist ER-50891. nih.govresearchgate.net This indicates that at these concentrations, MM 11253 did not counteract the inhibitory effects of ATRA on these parameters in pre-osteoblasts.

Role in Chondrogenesis and Endochondral Bone Formation

Endochondral bone formation is a critical process during embryogenesis and postnatal growth, involving the differentiation of mesenchymal cells into chondrocytes, followed by cartilage matrix calcification and subsequent replacement by bone. nih.govfrontiersin.org Retinoic acid receptors, including RARγ, are known to play roles in regulating skeletal development. mdpi.com Studies have investigated the impact of modulating RARγ function on endochondral bone formation. Genetic and pharmacological inhibition of RARγ function has been shown to promote endochondral bone formation. While the precise mechanisms are complex, these findings suggest that RARγ signaling can influence the processes involved in cartilage development and its conversion to bone. Specific inhibitors of retinoic acid receptors α, β, and γ, including MM 11253, have been employed in studies to identify the involvement of these receptors in osteogenic activities. researchgate.net

Implications for Cellular Differentiation in Other Tissues

Beyond its involvement in skeletal processes, MM 11253 has been used to explore the role of RARγ in cellular differentiation in other tissue types. Studies investigating the differentiation of human intestinal microfold (M) cells, a specialized subset of intestinal epithelial cells crucial for mucosal immunity, have utilized RAR inhibitors, including MM 11253. nih.gov These studies aimed to identify signaling pathways required for the differentiation of human M cells. nih.gov

MM 11253 has also been employed in research concerning neural differentiation. Investigations into the commitment of human embryonic stem cells towards a neural fate have used antagonists for different RAR subtypes, such as ER50891 (RARα), LE135 (RARβ), and MM 11253 (RARγ), to confirm the involvement of RARs in this process. researchgate.net Blocking the signaling of RARγ with MM 11253 was shown to reduce the number of neural progenitor cells after treatment with an inducing agent. researchgate.net

Apoptosis Induction and Cell Viability Studies

MM 11253 has been studied in the context of apoptosis induction and its effects on cell viability, particularly in relation to retinoid-mediated pathways.

Role in Retinoid-Mediated Apoptosis

Retinoids are known to inhibit proliferation and induce apoptosis in various cancer cell lines. aacrjournals.org These effects are often mediated through the transcriptional activity of RAR and Retinoid X Receptor (RXR) subtypes. aacrjournals.orgmdpi.com MM 11253, as a selective RARγ antagonist, has been used to understand the role of RARγ in retinoid-mediated apoptosis. In squamous cell carcinoma (SCC) cells, retinoids like all-trans-retinoic acid (ATRA) and synthetic RARγ-selective agonists have been shown to cause growth inhibition. researchgate.net MM 11253 was found to block the growth inhibitory ability of RARγ-selective agonists in SCC-25 cells, indicating a crucial role for RARγ in mediating this effect of retinoids. researchgate.net

Comparison with other Apoptosis-Inducing Agents

Studies have compared the apoptosis-inducing activity of MM 11253 with other agents, particularly those structurally related to retinoids but potentially acting through different mechanisms. For instance, MM11453, an analogue of AHPN (another compound known to induce apoptosis in cancer cells), was compared to AHPN and natural retinoids. aacrjournals.orgresearchgate.net While these studies primarily focused on MM11453 and AHPN, they provide context for understanding the diverse mechanisms by which retinoid-like compounds can influence apoptosis. MM11453, unlike natural retinoids, did not significantly activate RAR subtypes or RXRα, suggesting an RAR-independent pathway for apoptosis induction. aacrjournals.org MM 11253's activity as a selective RARγ antagonist contrasts with the potential RAR-independent mechanisms of agents like MM11453, highlighting the complexity of apoptosis pathways influenced by retinoid signaling. aacrjournals.org

Studies in Organ-Specific Contexts

The biological activities of MM 11253 have also been investigated in the context of specific organs and their associated conditions.

Modulation of Cardiac Hypertrophy in Myocytes

Cardiac hypertrophy, an enlargement of heart muscle cells, is a significant factor in the development of heart failure. frontiersin.orgwjgnet.com Retinoid signaling has been implicated in cardiac function and disease. ahajournals.orgresearchgate.net Studies using neonatal rat ventricular myocytes (NRVMs) have explored the effect of all-trans retinoic acid (ATRA) on phenylephrine-induced hypertrophy. ahajournals.orgresearchgate.net To understand the role of specific RAR subtypes in ATRA's anti-hypertrophic effect, antagonists for RARα, RARβ, and RARγ were tested. ahajournals.orgresearchgate.net Initial studies with the RARγ antagonist MM 11253, along with an RARα antagonist, failed to significantly mitigate the suppression of hypertrophy by ATRA. ahajournals.orgresearchgate.net This suggested that, in this specific context of ATRA-mediated anti-hypertrophy in NRVMs, RARβ activation played a more prominent role than RARα or RARγ. ahajournals.orgresearchgate.net

Involvement in Retinol (B82714) Metabolism and Signaling in Glandular Development

Retinol, commonly known as Vitamin A, and its metabolites, particularly retinoic acid (RA), play critical roles as signaling molecules in various aspects of embryonic development, including the morphogenesis of glandular tissues. fishersci.ptvrachi.namefishersci.com The biological effects of RA are primarily mediated through binding to nuclear receptors known as Retinoic Acid Receptors (RARs), which include three main isoforms: RARα, RARβ, and RARγ. fishersci.ptvrachi.namefishersci.com These receptors function as ligand-activated transcription factors, typically forming heterodimers with Retinoid X Receptors (RXRs) to regulate the expression of target genes by binding to specific DNA sequences. fishersci.ptfishersci.com

Preclinical investigations utilizing selective pharmacological inhibitors have been instrumental in dissecting the specific roles of individual RAR isoforms in developmental processes. MM 11253 is characterized as a selective antagonist of RARγ. fishersci.comnih.govtocris.comontosight.ai Its application in research has provided insights into the distinct contributions of RARγ signaling in the context of retinol metabolism and glandular development.

Studies focusing on the initiation of submandibular salivary gland (SMG) development in mouse embryos have highlighted the differential requirements for RAR isoforms. Research indicates that RDH10-mediated retinol metabolism, which is essential for the synthesis of RA, and subsequent RA signaling mediated specifically through RARα are required for the initial stages of SMG morphogenesis, including epithelial thickening and invagination. vrachi.namenih.gov To investigate the roles of other RAR isoforms, including RARγ, in SMG initiation, ex vivo organ culture experiments were conducted using pharmacological inhibitors. Treatment of cultured mandibles with MM 11253, a RARγ inhibitor, did not impede the initiation of SMG development; the formation of the initial bud was comparable to control tissues. This finding suggests that while RARα signaling is indispensable for SMG initiation, RARγ signaling does not play a requisite role in this specific early developmental event. vrachi.name

However, the involvement of RARγ appears significant in later stages or in regulating specific cell populations during glandular development. Further research examining the role of RARγ in developing salivary glands has demonstrated that RARγ positively regulates the expansion of the K5+ progenitor cell population. Using the RARγ-selective inhibitor MM 11253 in ex vivo cultures of embryonic day 12.5 (E12.5) salivary glands resulted in a notable decrease in the K5+ epithelial area and reduced K5 protein levels. This suggests a role for RARγ, and thus potentially RA signaling acting through this receptor, in maintaining or expanding this specific progenitor cell pool which is crucial for subsequent glandular branching morphogenesis and differentiation.

These preclinical findings, largely facilitated by the use of selective antagonists like MM 11253, underscore the complexity of retinol metabolism and RA signaling in glandular development, revealing distinct and potentially temporal roles for different RAR isoforms in regulating developmental processes and progenitor cell populations.

Detailed Research Findings: Effects of MM 11253 on Salivary Gland Development

| Study Focus | Experimental Model | Compound Used | Observed Effect of MM 11253 | Conclusion Regarding RARγ Role | Citation |

| SMG Initiation | Ex vivo mouse mandible cultures (E10.5) | MM 11253 | Did not prevent SMG initial bud formation. | Not required for SMG initiation. | |

| K5+ Progenitor Cell Population | Ex vivo mouse salivary gland cultures (E12.5) | MM 11253 | Decreased K5+ epithelial area and K5 protein levels. | Positively regulates K5+ progenitor cell population. |

Applications of Mm 11253 in Disease Modeling and Research

Utilization in Cancer Research Models

MM 11253 is employed in cancer research to explore the involvement of RARγ in the initiation and progression of various malignancies. Its ability to selectively interfere with RARγ-mediated signaling provides insights into the receptor's contribution to cancerous phenotypes.

Research utilizing MM 11253 has contributed to understanding the role of RARγ in carcinogenesis. As a selective RARγ antagonist, MM 11253 has been shown to block the growth inhibitory ability of RARγ-selective agonists in squamous cell carcinoma (SCC)-25 cells. This suggests that in certain cancer contexts, activation of RARγ can exert growth inhibitory effects, which can be counteracted by MM 11253. Furthermore, studies have indicated that blocking retinoic acid signaling via RARγ can suppress the proliferation of pancreatic cancer cells by arresting cell cycle progression at the G1-S phase. MM 11253 has also been used in investigations concerning nuclear receptor modulators and their impact on osteosarcoma cell proliferation and tumor growth, highlighting the relevance of RARγ signaling in this cancer type as well.

While research into retinoid resistance often involves complex interactions of various retinoid receptors, the use of selective antagonists like MM 11253 is instrumental in dissecting the specific contribution of RARγ. By inhibiting RARγ, researchers can study how this impacts the sensitivity or resistance of cancer cells to retinoid-based therapies or endogenous retinoids. Although direct studies explicitly using MM 11253 solely to investigate retinoid resistance were not prominently detailed, the understanding of RARγ's role, facilitated by tools like MM 11253, is crucial for developing strategies to overcome resistance mechanisms that may involve dysregulated RARγ signaling. Related research with other synthetic retinoids and their interaction with RARγ in the context of drug-resistant cancer stem cells further underscores the importance of this receptor in determining cellular responses to retinoids. nih.govsemanticscholar.orgresearchgate.net

Deciphering RARγ's Role in Carcinogenesis

Exploration in Developmental Biology Research

RARγ inhibitors, including MM 11253, are valuable tools for exploring the roles of retinoic acid in developmental processes such as embryogenesis and tissue regeneration. scbt.com

MM 11253 is utilized in research to study the impact of inhibiting RARγ on retinoic acid pathways involved in embryogenesis and tissue regeneration. Inhibition of retinoic acid receptor gamma function, which can be achieved pharmacologically with compounds like MM 11253, has been shown to promote endochondral bone formation. This highlights a specific role for RARγ in regulating bone development. Additionally, MM 11253 has been used in studies investigating the effects of other factors, such as all-trans retinoic acid (ATRA) and histatin-1 (B1576432) (Hst1), on the spreading and osteogenic activities of pre-osteoblasts, serving as a tool to delineate the RARγ-dependent components of these processes crucial for bone tissue regeneration. researchgate.net

Research in Immune Response Modulation

RAR gamma inhibitors are also valuable in exploring the roles of retinoic acid in the modulation of immune responses. scbt.com

Potential Role in Neurodegenerative Disease Research

Neurodegenerative diseases are a group of disorders characterized by the progressive loss of neurons, often associated with the aggregation and deposition of misfolded proteins cea.frencyclopedia.pubnih.gov. Alzheimer's disease (AD) is a prominent example, linked to the aggregation of the amyloid-β (Aβ) peptide pnas.orgpnas.orgmdpi.com. Research into neurodegenerative diseases, including AD, involves understanding the mechanisms of protein aggregation and identifying compounds that can interfere with these processes cea.frencyclopedia.pubmdpi.com.

Application in Amyloid-β Aggregation Studies related to Alzheimer's Disease

The aggregation of the 42-residue form of the amyloid-β peptide (Aβ42) is considered a pivotal event in the pathology of Alzheimer's disease pnas.org. Targeting Aβ accumulation has been explored as a potential therapeutic strategy for AD pnas.orgpnas.org. MM 11253 has been investigated for its effects on Aβ42 aggregation kinetics in the context of Alzheimer's disease research pnas.orgpnas.org. Studies have utilized thioflavin-T (ThT)-based chemical kinetics assays to monitor Aβ42 fibril formation in the presence of small molecules like MM 11253 pnas.orgpnas.org. These assays measure the changes in fluorescence as Aβ aggregates, providing insights into the aggregation process pnas.orgvu.lt.

Research has shown that MM 11253 can induce substantial delays in Aβ42 aggregation in vitro pnas.orgpnas.org. For example, at a concentration of 6 μM (3 molar equivalents relative to 2 μM Aβ42), MM 11253 was observed to delay Aβ42 aggregation pnas.org. Furthermore, MM 11253, as a member of a specific set of molecules (Set B), demonstrated efficacy in inhibiting Aβ42 reaction at lower concentration ratios as well pnas.org. The effects of MM 11253 on Aβ42 aggregation kinetics have also been evaluated in the presence of preformed fibril seeds and in human cerebrospinal fluid (CSF), indicating its potential relevance in more complex biological environments pnas.orgresearchgate.net.

Influence on Specific Microscopic Steps of Protein Aggregation (e.g., primary nucleation, elongation)

Protein aggregation, including that of Aβ42, is a complex process involving several microscopic steps, notably primary nucleation, elongation, and secondary nucleation pnas.orgvu.ltgoogle.combiorxiv.org. Primary nucleation involves the initial formation of a stable nucleus from monomers, while elongation is the growth of existing fibrils by the addition of monomers vu.ltbiorxiv.org. Secondary nucleation refers to the formation of new nuclei on the surface of existing fibrils encyclopedia.pubvu.ltgoogle.com. Understanding how compounds influence these individual steps is crucial for developing targeted aggregation inhibitors pnas.orggoogle.com.

Studies employing chemical kinetics assays have investigated the influence of MM 11253 on the specific microscopic steps of Aβ42 aggregation pnas.orggoogle.com. By analyzing the aggregation profiles, researchers can derive apparent reaction rate constants for primary pathways (primary nucleation and elongation, often represented as the product knk+) and secondary pathways (secondary nucleation, often represented as k2k+) pnas.orggoogle.com.

Research indicates that MM 11253, as part of Set B molecules, affects the rates of Aβ42 aggregation under different conditions pnas.org. Under seeding conditions where elongation is the dominant mechanism, MM 11253 at a 5-fold excess concentration was shown to affect the elongation rates of Aβ42 aggregation google.com. However, at a lower concentration (0.5-fold excess), MM 11253 did not significantly affect the elongation rates google.com. The influence of MM 11253 on surface-catalyzed secondary nucleation (k2) has also been examined, with results suggesting effects at higher concentrations pnas.orggoogle.com.

The ability of MM 11253 to influence specific microscopic steps of Aβ42 aggregation highlights its potential as a tool for studying the mechanisms of protein misfolding and aggregation in neurodegenerative diseases.

Summary of MM 11253's Influence on Aβ42 Aggregation Steps

| Microscopic Step | Effect of MM 11253 (Concentration Dependent) | Relevant Data/Observation |

| Primary Nucleation | Likely influenced (part of primary pathway) | Set B molecules (including MM 11253) decrease primary pathways (knk+) pnas.org. |

| Elongation | Affected at higher concentrations | Affects elongation rates at 5-fold excess in seeding experiments google.com. Does not affect at 0.5-fold excess google.com. |

| Secondary Nucleation | Influence observed | Effects on surface-catalyzed secondary nucleation (k2) have been examined pnas.orggoogle.com. |

Note: This table is based on interpretations of research findings regarding the influence of MM 11253 on Aβ42 aggregation kinetics and the specific microscopic steps involved.

Data on Aβ42 Aggregation Delay by MM 11253

| Compound | Aβ42 Concentration | MM 11253 Concentration | Observed Effect on Aggregation | Source |

| MM 11253 | 2 μM | 6 μM (3 M eq) | Substantial delay in aggregation | pnas.org |

| MM 11253 | 2 μM | Half of Aβ42 concentration (1 μM, 0.5 M eq) | Delayed aggregation by at least threefold (as part of Set B) | pnas.org |

Note: M eq refers to molar equivalents relative to the Aβ42 concentration.

Structure Activity Relationship Sar and Analog Development for Rarγ Antagonism

Identification of Key Structural Features for RARγ Selectivity

SAR studies on retinoids and their synthetic analogues have revealed that specific modifications to the core structure can dramatically alter their affinity and selectivity for RARα, β, and γ. nih.govresearchgate.net For RARγ-selective inverse agonists like MM 11253, particular attention is paid to the structural motifs that allow preferential binding to the RARγ LBD and induce a conformational change that favors interaction with co-repressors rather than co-activators. nih.gov While specific detailed structural features of MM 11253 contributing to its precise RARγ selectivity are often elucidated through co-crystallization studies and mutational analysis of the receptor, general principles of retinoid SAR indicate that the size, shape, and electronic properties of substituents on the aromatic and linker regions are critical determinants of subtype selectivity. nih.govresearchgate.netresearchgate.netnews-medical.net The presence of bulky substituents, for instance, can sometimes convert an agonist into an antagonist. news-medical.net

Design Principles for Retinoid Receptor Antagonists

The design of retinoid receptor antagonists, including inverse agonists, is guided by the understanding of how ligands interact with the receptor's LBD and influence its conformation. nih.govnih.gov Agonists typically stabilize an "active" conformation of the receptor, promoting the recruitment of co-activator proteins and gene transcription. embopress.org Antagonists, on the other hand, bind to the LBD but prevent the conformational change necessary for co-activator recruitment. embopress.org Inverse agonists, a specific type of antagonist, not only block agonist binding but also actively stabilize a conformation that favors the binding of co-repressor proteins, leading to active gene repression even in the absence of an agonist. nih.gov

Key design principles for retinoid receptor antagonists involve creating molecules that can fit into the LBD but contain structural features that clash with or prevent the repositioning of helix 12 (H12), a crucial structural element involved in co-activator binding. embopress.org For inverse agonists, the design may involve features that promote or stabilize interactions with regions of the receptor that are involved in co-repressor binding. nih.gov The specific architecture of the RARγ LBD dictates the types of modifications that are likely to confer antagonistic or inverse agonistic activity and selectivity. mdpi.comresearchgate.net

Comparative Analysis with Other RARγ Antagonists (e.g., LY 2955303)

MM 11253 is one of several synthetic compounds developed as RARγ antagonists. Another notable example is LY 2955303. ontosight.ai Both compounds are utilized in research to study the biological functions of RARγ. ontosight.ai

Comparative studies between MM 11253 and LY 2955303 have been conducted to assess their relative potency and selectivity. While both are characterized as selective RARγ antagonists, their activity profiles can differ in specific cellular or in vivo assays. ontosight.airesearchgate.net For instance, some research indicates that LY 2955303 may exhibit higher potency than MM 11253 in certain contexts. ontosight.ai LY2955303 is described as a high affinity and selective RARγ antagonist with a Ki of 1.09 nM for RARγ, and significantly lower affinity for RARα and RARβ (Ki values >1700 nM and >2980 nM, respectively). medchemexpress.com MM 11253 is reported to have an IC50 of 44 nM for RARγ, with lower inhibition of RARα, RARβ, and RXRα. medchemexpress.com These differences in potency and potentially subtle variations in their interaction with the RARγ LBD or downstream signaling pathways can make them valuable tools for dissecting the complex roles of RARγ.

Here is a comparison of the reported in vitro potency for MM 11253 and LY 2955303:

| Compound | Target | Assay Type | Value | Unit | Citation |

| MM 11253 | RARγ | Inhibition | 44 | nM | medchemexpress.com |

| LY 2955303 | RARγ | Binding Ki | 1.09 | nM | medchemexpress.com |

| LY 2955303 | RARα | Binding Ki | >1700 | nM | medchemexpress.com |

| LY 2955303 | RARβ | Binding Ki | >2980 | nM | medchemexpress.com |

Exploration of Analogues and Derivatives with Modified Activities

The process of drug discovery and optimization often involves the synthesis and evaluation of analogues and derivatives of lead compounds to identify molecules with improved potency, selectivity, or pharmacological profiles. mdpi.com SAR studies on MM 11253 and related chemical series have likely led to the exploration of various structural modifications to understand their impact on RAR subtype selectivity and the nature of the receptor modulation (antagonism vs. inverse agonism). vrachi.name

By systematically altering different parts of the MM 11253 structure – such as the aromatic rings, the dithiolane linker, or the carboxylic acid group – researchers can probe the specific interactions within the RARγ LBD that are responsible for its activity. vrachi.name These studies can reveal which parts of the molecule are essential for high affinity binding to RARγ and which modifications might enhance selectivity over other RAR subtypes or alter the inverse agonistic activity. The development of analogues with modified activities provides a set of tools for researchers to further investigate the specific functions of RARγ in different biological contexts and potentially identify candidates with more desirable properties for research or therapeutic development. vrachi.name

Methodological Approaches in Mm 11253 Research

In Vitro Assay Systems for Receptor Activity Assessment

In vitro assay systems are fundamental to characterizing the activity of compounds like MM 11253 on specific biological targets, such as nuclear receptors. These systems allow for controlled environments to study compound-receptor interactions and downstream effects.

Cell-based Reporter Gene Assays

Cell-based reporter gene assays are a common method to assess the transcriptional activity of nuclear receptors upon ligand binding. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter element responsive to the activated receptor promega.ronih.govbmglabtech.com. When a compound interacts with the receptor and influences its activity, a change in reporter gene expression is observed, which can be quantitatively measured. While the search results generally describe the use of reporter gene assays for studying receptor activity and signal transduction, specific detailed findings using MM 11253 in such assays for direct receptor activity assessment were not prominently detailed in the provided snippets. However, the principle of these assays is well-established for evaluating the functional consequences of compound binding to receptors like RARs promega.robmglabtech.comuni-tuebingen.de.

Cell Viability and Proliferation Assays (e.g., MTS, DNA content)

Cell viability and proliferation assays are widely used to determine the effect of compounds on cell health and growth. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells, yielding a colored formazan (B1609692) product quantifiable by spectrophotometry nih.govpromega.com. This reduction is indicative of the number of viable cells nih.gov. Assays measuring DNA content, such as those using fluorescent dyes like PicoGreen or CyQuant, directly quantify the amount of DNA in a cell population, which correlates with cell number and proliferation nih.govresearchgate.netlabome.com.

Research utilizing these assays has investigated the effects of MM 11253, particularly in the context of its role as a selective RARγ antagonist. MM 11253 has been shown to block the growth inhibitory ability of RARγ-selective agonists in squamous cell carcinoma (SCC)-25 cells . Studies in murine calvarial pre-osteoblasts (MC3T3-E1 cells) treated with all-trans retinoic acid (ATRA) and various receptor antagonists, including MM 11253, assessed total cell metabolic activity and DNA content researchgate.netdovepress.comresearchgate.netresearchgate.net. In these studies, MM 11253, as an RARγ antagonist, did not significantly antagonize the inhibition of ATRA on total cell metabolic activity and proliferation of preosteoblasts, unlike an RARα antagonist which showed a significant effect dovepress.comresearchgate.net. This suggests a specific role for RARα, rather than RARγ, in mediating ATRA's inhibitory effects on preosteoblast proliferation under the tested conditions dovepress.comresearchgate.net.

Table 1: Effect of Receptor Antagonists on Cell Metabolic Activity and DNA Content in MC3T3-E1 Cells Treated with ATRA

| Treatment Group | Effect on Total Cell Metabolic Activity (vs. ATRA alone) | Effect on DNA Content (vs. ATRA alone) | Citation |

| ATRA alone | - | - | dovepress.comresearchgate.net |

| ATRA + MM 11253 | No significant difference | No significant difference | dovepress.comresearchgate.net |

| ATRA + RARα antagonist | Significantly antagonized inhibition | Enhanced proliferation | dovepress.comresearchgate.net |

| ATRA + RARβ antagonist | No significant difference | No significant difference | dovepress.comresearchgate.net |

Gene and Protein Expression Analysis

Analyzing gene and protein expression levels provides insights into the molecular pathways affected by a compound. Techniques such as quantitative PCR (qPCR) for gene expression and Western blotting or ELISA for protein expression are commonly employed. These methods can reveal how MM 11253 influences the transcription of specific genes or the abundance of certain proteins involved in cellular processes or signaling pathways. While the general importance of gene and protein expression analysis in research is highlighted in the search results mdpi.comehu.eus, specific detailed findings on how MM 11253 directly modulates the expression of particular genes or proteins were not extensively provided within the context of the retrieved information. However, studies on retinoic acid receptors and their ligands often involve assessing the expression of downstream target genes regulated by these receptors uva.nl.

Use in Compound Libraries and Screening Platforms

MM 11253 is included in compound libraries and utilized in screening platforms for drug discovery and biological research nih.govontosight.ai. Compound libraries are collections of diverse chemical structures used in high-throughput screening (HTS) to identify compounds with desired biological activities wehi.edu.aulucerna-chem.chenamine.netppscreeningcentre.com. The inclusion of MM 11253 in such libraries, like the Tocriscreen 2.0 Max, indicates its value as a tool compound for screening and identifying potential hits that interact with or are modulated by RARγ . Screening platforms, often employing automated systems, enable the rapid testing of large numbers of compounds against specific biological targets or cellular phenotypes wehi.edu.aulucerna-chem.ch. MM 11253's presence in these libraries facilitates its evaluation in various assay formats, including cell-based assays, to explore its effects on different biological processes wehi.edu.aulucerna-chem.chppscreeningcentre.com.

Advanced Spectroscopic and Microscopic Techniques (if applicable to mechanism elucidation)

Advanced spectroscopic and microscopic techniques can provide detailed information about the interaction of compounds with their targets and the resulting cellular changes, aiding in mechanism elucidation mdpi.com. Techniques such as high-content imaging, confocal microscopy, and various spectroscopic methods can offer spatial and biochemical insights at a high resolution wehi.edu.aumdpi.com. While the search results mention the application of microscopic techniques in general biological research, such as assessing cell spreading nih.gov, and spectroscopic techniques in chemical analysis mdpi.com, specific detailed applications of advanced spectroscopic or microscopic techniques directly focused on elucidating the mechanism of MM 11253 at a molecular level were not prominently featured in the provided snippets. The use of microscopy to observe cellular morphology and changes induced by compounds, as seen in cell spreading assays, is a relevant application in the context of evaluating the biological effects of MM 11253 nih.gov.

Future Perspectives and Research Trajectories for Mm 11253

Elucidating Undiscovered Biological Roles of RARγ

Given that MM 11253 is a selective RARγ antagonist, it can be instrumental in uncovering previously unknown biological functions mediated specifically by this receptor subtype. rndsystems.comscbt.com While retinoid receptors, including RARγ, are known to regulate gene expression involved in various biological processes such as embryogenesis, tissue regeneration, and immune responses, the precise roles of individual RAR subtypes are still being actively investigated. scbt.com By using MM 11253 to selectively inhibit RARγ activity, researchers can delineate the specific contributions of RARγ in complex biological systems and disease models. This could involve studies in various cell types and organisms to identify downstream targets and pathways uniquely controlled by RARγ.

Development of Next-Generation Chemical Probes Based on MM 11253 Scaffold

The chemical structure of MM 11253, featuring a naphthalene (B1677914) ring system and a dithiolane group, provides a scaffold for the design and synthesis of novel chemical probes. ontosight.ai Future research can focus on modifying the MM 11253 structure to develop probes with enhanced selectivity, potency, or altered pharmacological properties. researchgate.netnih.govacs.org This could involve structure-activity relationship (SAR) studies to identify key functional groups responsible for RARγ binding and antagonism. Such next-generation probes could be designed with features suitable for specific research applications, such as fluorescent tags for imaging RARγ localization or clickable handles for proteomic studies to identify interacting proteins.

Integration with Systems Biology Approaches to Map RARγ Networks

Understanding the complete network of interactions involving RARγ requires a systems-level perspective. nih.govucsd.edu Future research can integrate the use of MM 11253 with systems biology approaches, such as transcriptomics, proteomics, and interactomics, to map the comprehensive RARγ signaling network. By treating cells or tissues with MM 11253 and observing the resulting changes in gene expression, protein levels, or protein-protein interactions, researchers can gain a holistic view of the pathways and processes influenced by RARγ activity. ucsd.edu This could involve developing computational models to simulate the effects of RARγ inhibition and predict novel components of the RARγ network, which can then be experimentally validated. ucsd.edu

Q & A

Q. How can researchers confirm the selectivity of MM 11253 for RARγ over other retinoic acid receptors (RARα, RARβ, and RXRα)?

To validate selectivity, perform competitive binding assays using purified RAR isoforms. Compare the IC50 values of MM 11253 against each receptor. For example, MM 11253 exhibits an IC50 of 44 nM for RARγ but >1000 nM for RARα, RARβ, and RXRα . Pair these assays with functional studies, such as luciferase reporter assays in cell lines transfected with RARγ-specific response elements. Include positive controls (e.g., pan-RAR agonists) and negative controls (vehicle-only treatments) to ensure specificity .

Q. What experimental controls are essential when studying MM 11253’s effects on cellular apoptosis or proliferation?

Critical controls include:

- Vehicle control : DMSO at the same concentration used to dissolve MM 11253 (up to 0.1% v/v) .

- Positive controls : RARγ agonists (e.g., CD437) to confirm antagonist activity by reversing growth inhibition .

- Negative controls : Cells treated with non-targeting compounds or siRNA knockdown of RARγ to isolate pathway-specific effects.

Ensure dose-response curves (e.g., 10 nM–1 µM) are included to assess potency and off-target effects .

Q. How should researchers design protocols to assess MM 11253’s solubility and stability in vitro?

- Solubility : Prepare stock solutions in DMSO (up to 100 mM) and dilute in cell culture media, ensuring final DMSO concentration ≤0.1%. Centrifuge diluted solutions to precipitate insoluble particles .

- Stability : Conduct HPLC or mass spectrometry at 24-hour intervals to monitor compound integrity under experimental conditions (e.g., 37°C, pH 7.4). Include a stability control (e.g., frozen stock) for comparison .

Advanced Research Questions

Q. How can conflicting data regarding MM 11253’s antiapoptotic effects be resolved?

Conflicting results may arise from cell-type-specific RARγ expression or off-target effects at high doses. To address this:

- Perform genetic validation using RARγ knockout or CRISPR-edited cell lines to isolate its role in apoptosis.

- Conduct dose-response analyses to identify concentration-dependent effects (e.g., pro-survival vs. cytotoxic thresholds).

- Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis markers and transcriptomic profiling of RARγ target genes) .

Q. What methodologies are recommended for analyzing MM 11253’s structural interactions with RARγ?

- Molecular docking : Use crystal structures of RARγ (PDB ID: 3KMR) to model MM 11253’s binding, focusing on the ligand-binding domain’s hydrophobic pocket.

- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the naphthalenecarboxylic acid or dithiolane groups to identify critical residues for antagonism .

- X-ray crystallography/NMR : Co-crystallize MM 11253 with RARγ to resolve binding conformations and hydrogen-bonding networks .

Q. How can researchers optimize MM 11253 for in vivo studies targeting RARγ-mediated pathways?

- Pharmacokinetics : Assess bioavailability via intravenous/oral administration in rodent models, measuring plasma half-life and tissue distribution (e.g., brain penetration for neurostudies).

- Formulation : Use lipid-based nanoparticles to enhance solubility and reduce DMSO reliance.

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function during chronic dosing .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of MM 11253 in high-throughput screens?

- Non-linear regression to calculate IC50/EC50 values (e.g., GraphPad Prism’s log(inhibitor) vs. response model).

- Multivariate analysis (e.g., PCA) to distinguish RARγ-specific effects from off-target signals in transcriptomic/proteomic datasets.

- False discovery rate (FDR) correction for large-scale genomic data to minimize Type I errors .

Data Contradiction and Validation

Q. What steps should be taken if MM 11253 exhibits unexpected agonistic activity in a novel cell line?

- Replicate experiments with independent cell batches to rule out contamination or variability.

- Cross-validate with alternative RARγ antagonists (e.g., AGN 205728) to confirm observed effects are compound-specific.

- Assess RARγ expression levels via qPCR/Western blot; low endogenous receptor levels may require overexpression models .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of MM 11253?

- Troubleshoot bioavailability : Measure compound levels in target tissues via LC-MS.

- Evaluate metabolite activity : Incubate MM 11253 with liver microsomes to identify active/inactive derivatives.

- Use conditional knockout models to confirm RARγ-dependent mechanisms in vivo .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.